Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
Overview
Description
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper amidinate complex, characterized by its white to off-white crystalline appearance. This compound is known for its stability in air and moisture, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is primarily used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) . The primary targets of this compound are therefore the surfaces on which these thin films are to be deposited.
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the compound is alternately exposed to a reactive gas, leading to the formation of a thin film of copper or copper oxide on the target surface . The resulting changes include the deposition of a thin, conformal film on the target surface.
Result of Action
The result of the action of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is the formation of high-quality thin films of copper or copper oxide. These films are phase-pure and can be deposited in a conformal manner on various substrates .
Action Environment
The efficacy and stability of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) are influenced by several environmental factors. The compound is air and moisture sensitive, and should be handled under inert gas . The temperature also plays a crucial role in the deposition process, with specific temperatures required for the deposition of different types of films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) typically involves the following steps :
Formation of N,N’-di-sec-butylacetamidine: This is achieved by reacting sec-butylamine with acetamidine in an organic solvent such as chloroform.
Complexation with Copper(I) Salt: The N,N’-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form Bis(N,N’-di-sec-butylacetamidinato)dicopper(I).
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) complexes.
Reduction: The compound can be reduced back to copper(I) or even to metallic copper under certain conditions.
Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines in an inert atmosphere.
Major Products
Oxidation: Copper(II) complexes.
Reduction: Metallic copper or copper(I) complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) has several applications in scientific research :
Catalysis: It is used as a catalyst in organic synthesis, particularly in C-C bond formation reactions, cyclization reactions, and furan formation reactions.
Chemical Vapor Deposition: The compound is employed in the preparation of copper thin films via chemical vapor deposition techniques.
Electrochemical Applications:
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino-2-propoxy)copper(II)
- Copper(I) oxide
- Copper(II) selenide
- Copper(II) telluride
Uniqueness
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is unique due to its stability in air and moisture, making it more versatile for various applications compared to other copper complexes. Its specific ligand structure also provides distinct catalytic properties and deposition characteristics .
Properties
IUPAC Name |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJZWYITYFKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42Cu2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735325 | |
Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695188-31-9 | |
Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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